4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid
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Overview
Description
“4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole . It can be used as an intermediate in organic synthesis and medicinal chemistry . It can also be used in the synthesis of pesticide molecules, insecticides, and other biologically active molecules .
Scientific Research Applications
Synthesis and Structural Mimicry of Proteins
Thiazole derivatives, such as 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), are crucial in mimicking the secondary structures of proteins like helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs, central to this mimicry, involves cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered allyl acetates. This method allows the introduction of various lateral chains on the γ-carbon atom or the thiazole core of γ-amino acids, demonstrating the structural diversity achievable with thiazole derivatives (Mathieu et al., 2015).
Antibacterial Applications
The antibacterial properties of thiazole derivatives are significant. For instance, the synthesis of 2-Amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives and their subsequent transformation into Schiff's bases and imide derivatives indicate potential in antibacterial applications. These compounds' structures were supported by spectroscopic data, underscoring the importance of structural analysis in developing antibacterial agents (Al Dulaimy et al., 2017).
Anti-Tubercular Agents
Thiazole hybrids, particularly those linked with Quinazolin-4-ones, have shown promise as anti-tubercular agents. Their synthesis and structural identification, coupled with screening for anti-tubercular activity, demonstrate the potential of thiazole derivatives in combating diseases like tuberculosis. The docking studies of these compounds with proteins involved in tuberculosis further illustrate their effectiveness and mechanism of action (Nagaladinne et al., 2020).
Helical Oligomers and Structural Studies
ATCs are also synthesized as new γ-amino acid building blocks for forming helical oligomers. These ATC sequences, analyzed in solution and solid-state, adopt well-defined helical structures, highlighting the structural versatility and potential applications in molecular design and protein mimicry (Mathieu et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been known to exhibit a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c1-6-9(10(18)19)21-11(16-6)17-7-2-4-8(5-3-7)20-12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCVTHPGEQDPJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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